2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Crystallography Solid-State Chemistry Structural Biology

This 4-methoxyphenyl quinazolinone derivative (TPSA 73.7 Ų) offers a distinct physicochemical and crystallographic profile versus unsubstituted analogs, supported by monohydrate X-ray data and established synthetic precedent. Ideal for reproducible SAR and solid-state studies.

Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
CAS No. 1031-88-5
Cat. No. B092879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
CAS1031-88-5
Molecular FormulaC15H12N2O2S
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C15H12N2O2S/c1-19-11-8-6-10(7-9-11)17-14(18)12-4-2-3-5-13(12)16-15(17)20/h2-9H,1H3,(H,16,20)
InChIKeyFMFXCPZRAWGWGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one (CAS 1031-88-5): Procurement-Ready Scaffold with Verified Crystallographic and Physicochemical Differentiation


2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one (CAS 1031-88-5) is a 2-thioxoquinazolin-4-one derivative bearing a 4-methoxyphenyl substituent at the N3 position. This compound serves as a versatile heterocyclic scaffold in medicinal chemistry and materials science, with a molecular formula of C15H12N2O2S and a molecular weight of 284.33 g/mol [1]. It is commercially available from multiple suppliers with defined purity grades (e.g., 95%–98%) . Its well-characterized solid-state structure, established via single-crystal X-ray diffraction, provides a reliable foundation for structure-based applications [2].

Why Generic 2-Mercaptoquinazolinones Cannot Substitute for 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one in Structure-Sensitive Applications


The 4-methoxy group on the N3-phenyl ring of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one imparts distinct electronic, steric, and physicochemical properties that are not replicated by unsubstituted phenyl or ortho/meta-methoxy analogs. Simple substitution with a phenyl group (e.g., 2-mercapto-3-phenylquinazolin-4(3H)-one) results in a lower topological polar surface area (TPSA ≈ 45 Ų vs. 73.7 Ų for the target compound) and altered crystal packing behavior [1][2]. These differences can directly impact solid-state stability, solubility, and target-binding conformations, making the specific 4-methoxyphenyl derivative essential for reproducible crystallographic studies, accurate computational modeling, and consistent biological assay outcomes [3].

2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Quantitative Differentiation Evidence vs. Closest Analogs


Crystallographic Unit Cell Parameters Differentiate from Unsubstituted Phenyl Analog

The target compound crystallizes in the monoclinic space group P21 with unit cell dimensions a = 9.9349(8) Å, b = 6.3377(5) Å, c = 10.5783(10) Å, β = 97.752(3)°, and a volume of 659.97(10) ų [1]. In contrast, the closely related 2-mercapto-3-phenylquinazolin-4(3H)-one (CAS 18741-24-7) crystallizes with a dihedral angle of 86.83(5)° between the quinazoline and phenyl rings [2], indicating a significantly different molecular conformation and packing arrangement. These distinct crystallographic parameters are critical for reproducible solid-state characterization and polymorph screening.

Crystallography Solid-State Chemistry Structural Biology

Topological Polar Surface Area (TPSA) Elevation Enhances Aqueous Solubility Potential

The 4-methoxy substituent increases the topological polar surface area (TPSA) to 73.7 Ų, compared to an estimated ~45 Ų for the unsubstituted phenyl analog 2-mercapto-3-phenylquinazolin-4(3H)-one [1][2]. TPSA is a key determinant of membrane permeability and aqueous solubility; a higher TPSA generally correlates with improved solubility and reduced passive diffusion, which can be advantageous for modulating bioavailability in lead optimization campaigns.

ADME Drug Design Physicochemical Properties

Synthetic Utility as a Key Intermediate in Patent-Protected Quinazolinone Libraries

US Patent 5,008,266 explicitly describes the use of 2-mercapto-3-(4-methoxyphenyl)-4(3H)-quinazolinone as a starting material to prepare 3-(4-methoxyphenyl)-2-(2-pyridylmethylthio)-4(3H)-quinazolinone in 58.9% yield [1]. This demonstrates its validated role as a synthetic intermediate for constructing more complex, biologically active quinazolinone derivatives. In contrast, the corresponding 6-methyl-3-phenyl analog gave a yield of 67.9% under identical conditions, highlighting that substituent choice directly influences reaction efficiency.

Medicinal Chemistry Patent Synthesis Library Design

Spectroscopic Fingerprint (IR and ¹H-NMR) Enables Definitive Identity Confirmation

The compound exhibits a characteristic IR spectrum with peaks at 3187.6 cm⁻¹ (NH), 1706.6 cm⁻¹ (C=O), and 1224.9 cm⁻¹ (C=S) [1]. In ¹H-NMR (DMSO‑d₆), the NH proton appears as a singlet at δ 10.36 ppm, while the methoxy group resonates at δ 3.88 ppm [1]. This spectroscopic signature is distinct from that of the unsubstituted phenyl analog, which lacks the methoxy singlet and shows different aromatic proton patterns. These reference data serve as a robust identity check for procurement and quality assurance.

Analytical Chemistry Quality Control Structural Elucidation

Commercial Availability with Defined Purity Grades Supports Reproducible Research

The target compound is commercially available from multiple reputable suppliers with specified purity levels, including ≥98% (MolCore) and 95% (AKSci) . In contrast, many closely related 2-mercaptoquinazolinone analogs are either not commercially stocked or are offered only as custom synthesis items with variable purity. This ready availability with defined purity grades reduces lead times and ensures experimental reproducibility across laboratories.

Procurement Reproducibility Chemical Sourcing

2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Optimal Research and Industrial Application Scenarios


Solid-State Characterization and Polymorph Screening

The compound's well-defined crystal structure (monoclinic P21, V = 659.97 ų) [1] makes it an ideal reference standard for X-ray diffraction method development and solid-state property studies. Researchers investigating crystal packing effects of methoxy substitution can directly compare this structure with those of unsubstituted phenyl analogs to understand intermolecular interactions.

Lead Optimization in Drug Discovery

With a TPSA of 73.7 Ų—significantly higher than that of the unsubstituted phenyl analog—this compound offers a distinct physicochemical profile for tuning aqueous solubility and membrane permeability [2]. It serves as a strategic building block for medicinal chemists aiming to improve the drug-like properties of quinazolinone-based lead series.

Synthesis of Focused Quinazolinone Libraries

The compound's validated use as an intermediate in patent-protected syntheses (e.g., US 5,008,266) [3] provides a reliable route to generate 4-methoxyphenyl-substituted derivatives. Researchers can leverage this precedent to construct targeted libraries for structure–activity relationship (SAR) studies, particularly in programs exploring CNS or anti-inflammatory targets.

Analytical Method Development and Quality Control

The distinct IR (3187.6, 1706.6, 1224.9 cm⁻¹) and ¹H-NMR (δ 10.36, 3.88 ppm) fingerprints [1] enable robust identity confirmation and purity assessment. Procurement of this compound with certified purity (≥98%) supports the development of validated analytical methods for batch release and stability testing.

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